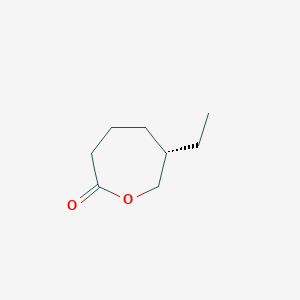![molecular formula C14H20GeSi2 B14246577 [(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) CAS No. 184718-46-5](/img/structure/B14246577.png)
[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of germanium atoms bonded to ethynyl groups and trimethylsilane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) typically involves the reaction of germanium tetrachloride with ethynylmagnesium bromide, followed by the addition of trimethylsilylacetylene. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for [(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can lead to the formation of germanium hydrides.
Substitution: The ethynyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include germanium dioxide derivatives, germanium hydrides, and various substituted germanium compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of [(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) involves its interaction with molecular targets through its ethynyl and trimethylsilane groups. These interactions can lead to changes in the electronic properties of the compound, making it useful in various applications. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems .
Comparaison Avec Des Composés Similaires
[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) can be compared with other organogermanium compounds, such as:
Tetramethylgermane: Similar in structure but lacks the ethynyl groups.
Triphenylgermane: Contains phenyl groups instead of ethynyl groups.
Germanium tetrachloride: A simpler germanium compound used as a starting material for various syntheses.
The uniqueness of [(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) lies in its combination of ethynyl and trimethylsilane groups, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
184718-46-5 |
|---|---|
Formule moléculaire |
C14H20GeSi2 |
Poids moléculaire |
317.11 g/mol |
Nom IUPAC |
2-[diethynyl(2-trimethylsilylethynyl)germyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C14H20GeSi2/c1-9-15(10-2,11-13-16(3,4)5)12-14-17(6,7)8/h1-2H,3-8H3 |
Clé InChI |
QOHCBIRDKDRDPF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#C[Ge](C#C)(C#C)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



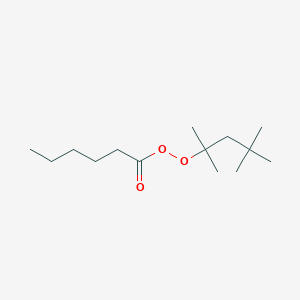
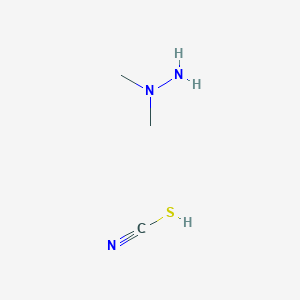
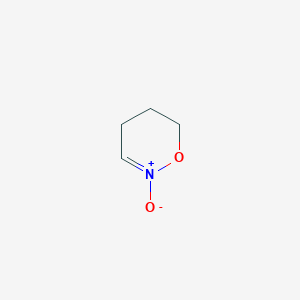
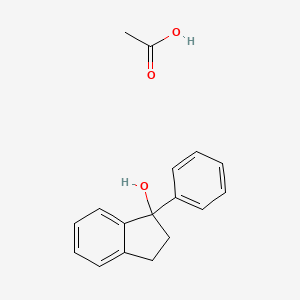
![N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14246510.png)
![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
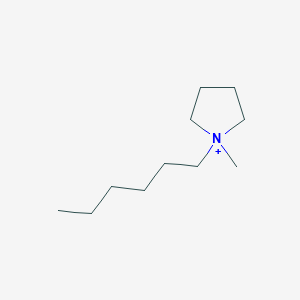
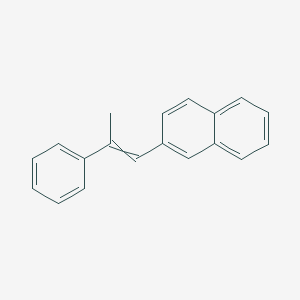
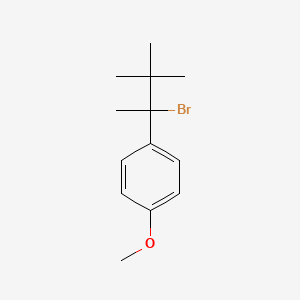
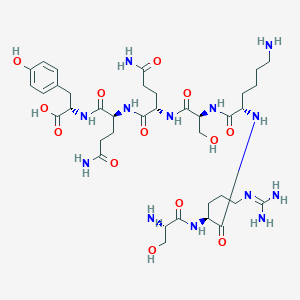
![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
